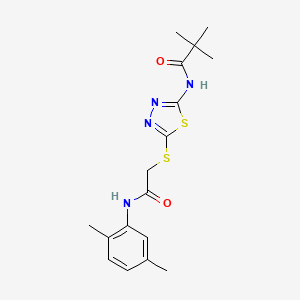

N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide" is a chemical entity that appears to be related to a class of compounds with a thiadiazole core structure. Thiadiazoles are heterocyclic compounds containing a ring with two nitrogen atoms and one sulfur atom. These compounds are known for their diverse biological activities and have been studied for their potential use in medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds with thiadiazole and pivalamide groups has been reported. For instance, the synthesis of N-((4-acetylphenyl)carbamothioyl)pivalamide involved inert refluxing of pivaloyl isothiocyanate with 4-aminoacetophenone in dry acetone . Similarly, Schiff's bases containing a thiadiazole scaffold were synthesized under microwave irradiation, which is a solvent-free method, indicating that the synthesis of such compounds can be optimized for efficiency .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by spectroscopic methods such as NMR, IR, and mass spectrometry. The crystal structure of N-((4-acetylphenyl)carbamothioyl)pivalamide was determined through single crystal assays, revealing intramolecular hydrogen bonding and intermolecular interactions that contribute to structural stabilization . These findings suggest that the molecular structure of "N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide" would likely exhibit similar characteristics.

Chemical Reactions Analysis

The chemical reactivity of thiadiazole compounds can be inferred from frontier molecular orbital analysis, which shows that a smaller HOMO/LUMO energy gap corresponds to higher reactivity . Additionally, reactions of N-sulfonylamines with azirines leading to the formation of thiadiazoles and oxathiazoles indicate that the thiadiazole ring can participate in various chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are closely related to their molecular structure. The presence of intramolecular hydrogen bonds and intermolecular interactions can influence the compound's solubility, melting point, and stability . The biological activity of these compounds, such as enzyme inhibition, is also a significant aspect of their chemical properties. For example, N-((4-acetylphenyl)carbamothioyl)pivalamide showed high enzyme inhibition activity against BChE and AChE . The anticancer activity of related compounds was evaluated against several human cancer cell lines, with some showing promising results .

Aplicaciones Científicas De Investigación

Microwave-Assisted Synthesis and Anticancer Evaluation

N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide is involved in the synthesis of novel Schiff’s bases containing a thiadiazole scaffold and benzamide groups. These compounds have shown promising in vitro anticancer activity against various human cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer. The synthesis method is notable for its use of microwave irradiation, which enhances efficiency. Additionally, a molecular docking study indicated a probable mechanism of action, and ADMET properties prediction suggested good oral drug-like behavior for these compounds (Tiwari et al., 2017).

Oxidative Dimerization in Synthesis

The compound is also relevant in the oxidative dimerization process. Thioamides, which include this compound, can undergo oxidative dimerization to form 3,5-disubstituted 1,2,4-thiadiazoles. This process has been achieved with high yield using hypervalent iodine(V)-containing reagents in the presence of tetraethylammonium bromide (TEAB) (Patil et al., 2009).

Antiallergy Agent Synthesis

Another application of similar compounds is in the synthesis of N-(4-substituted-thiazolyl)oxamic acid derivatives, which have shown significant antiallergy activity. These compounds were synthesized via a series of reactions involving acetophenone, thiourea, iodine, chloroacetylbenzene, and thiourea, leading to the formation of thiazolyloxamates. Some analogues demonstrated superior potency compared to disodium cromoglycate in antiallergy tests (Hargrave et al., 1983).

Application in Aerobic Oxidative Dimerization

The compound plays a role in the aerobic oxidative dimerization of primary thioamides to yield 3,5-disubstituted 1,2,4-thiadiazoles. This process, catalyzed by phosphovanadomolybdic acids, efficiently proceeds with various primary thioamides, including aromatic, heterocyclic, and aliphatic ones, achieving excellent yields (Yajima et al., 2014).

Propiedades

IUPAC Name |

N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2S2/c1-10-6-7-11(2)12(8-10)18-13(22)9-24-16-21-20-15(25-16)19-14(23)17(3,4)5/h6-8H,9H2,1-5H3,(H,18,22)(H,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYHJREXQABFLFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methoxy-3-[1-(4-pyrazol-1-ylphenyl)sulfonylpiperidin-4-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3013469.png)

![N'-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B3013470.png)

![8-[benzyl(methyl)amino]-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B3013471.png)

![2-[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B3013472.png)

![N-[(6-Benzyl-6-azaspiro[3.4]octan-8-yl)methyl]prop-2-enamide](/img/structure/B3013479.png)

![Methyl 4-((5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamoyl)benzoate](/img/structure/B3013481.png)

![(E)-2-cyano-3-[4-methoxy-3-(naphthalen-1-ylmethoxy)phenyl]-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B3013485.png)